molecular formula C20H23BrN2O3 B10879884 2-(4-Bromophenoxy)-1-[4-(4-methoxybenzyl)piperazin-1-yl]ethanone

2-(4-Bromophenoxy)-1-[4-(4-methoxybenzyl)piperazin-1-yl]ethanone

Cat. No.: B10879884
M. Wt: 419.3 g/mol
InChI Key: CNWCNCBQRJXTAO-UHFFFAOYSA-N
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Description

    2-(4-Bromophenoxy)-1-[4-(4-methoxybenzyl)piperazin-1-yl]ethanone: is a synthetic organic compound.

  • Its chemical formula is C19H24N2O3Br .
  • The compound contains a piperazine ring, a bromophenyl group, and an ethanone moiety.
  • It is used in various scientific and industrial applications due to its unique structure.
  • Preparation Methods

    • Synthetic Routes :
      • One common synthetic route involves the reaction of 4-bromophenol with 4-methoxybenzylpiperazine in the presence of a base (such as potassium carbonate) to form the desired compound.
      • The bromophenol reacts with the piperazine to form the ether linkage.
    • Reaction Conditions :
      • The reaction typically occurs in an organic solvent (e.g., dichloromethane or dimethylformamide).
      • The temperature and reaction time vary depending on the specific conditions.
    • Industrial Production :
      • Industrial-scale production may involve continuous flow processes or batch reactions.
      • Optimization of yield and purity is crucial for large-scale synthesis.
  • Chemical Reactions Analysis

    • Reactions :
      • Oxidation : The compound can undergo oxidation reactions, potentially leading to the formation of ketones or other functional groups.
      • Reduction : Reduction of the carbonyl group may yield secondary amines.
      • Substitution : The bromine atom can be substituted with other nucleophiles.
    • Common Reagents and Conditions :
      • Oxidation: Reagents like potassium permanganate or chromium trioxide.
      • Reduction: Sodium borohydride or lithium aluminum hydride.
      • Substitution: Alkali metal hydroxides or nucleophilic reagents.
    • Major Products :
      • Oxidation: Ketones or aldehydes.
      • Reduction: Secondary amines.
      • Substitution: Various derivatives based on the nucleophile used.
  • Scientific Research Applications

    • Chemistry : Used as a building block in the synthesis of more complex molecules.
    • Biology : Investigated for potential pharmacological activities.
    • Medicine : May have applications in drug discovery or as a lead compound.
    • Industry : Employed in the production of specialty chemicals.
  • Mechanism of Action

    • The exact mechanism of action is context-dependent and may vary based on the specific application.
    • Potential molecular targets include receptors, enzymes, or cellular pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Similar Compounds :
      • 4-Bromophenylpiperazine : Lacks the ether linkage but shares the piperazine core.
      • 4-Methoxybenzylpiperazine : Similar piperazine structure without the bromophenyl group.
    • Uniqueness :
      • The combination of the bromophenyl group and the ether linkage sets 2-(4-Bromophenoxy)-1-[4-(4-methoxybenzyl)piperazin-1-yl]ethanone apart from related compounds.

    Remember that this compound’s applications and properties are continually explored through research, and new findings may emerge

    Properties

    Molecular Formula

    C20H23BrN2O3

    Molecular Weight

    419.3 g/mol

    IUPAC Name

    2-(4-bromophenoxy)-1-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]ethanone

    InChI

    InChI=1S/C20H23BrN2O3/c1-25-18-6-2-16(3-7-18)14-22-10-12-23(13-11-22)20(24)15-26-19-8-4-17(21)5-9-19/h2-9H,10-15H2,1H3

    InChI Key

    CNWCNCBQRJXTAO-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br

    Origin of Product

    United States

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